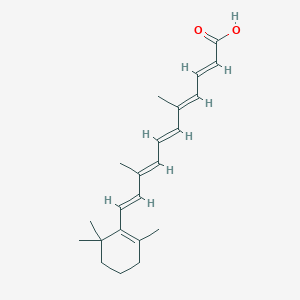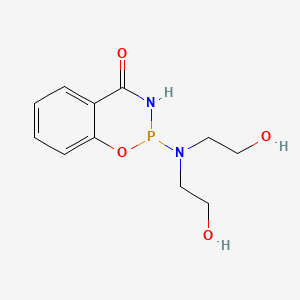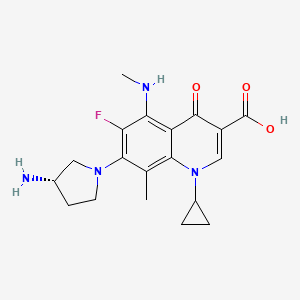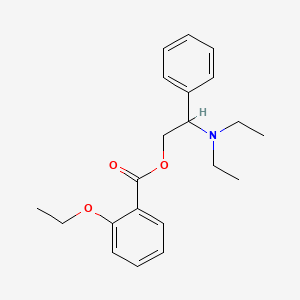
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril is a complex organic compound with significant applications in various fields of science and industry This compound is known for its unique structural features, which include a hydroxyphenoxy group, a methylethylamino group, and an isocarbostyril moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyphenoxy Intermediate: This step involves the reaction of a phenol derivative with an appropriate halogenated compound to introduce the hydroxyphenoxy group.
Introduction of the Methylethylamino Group: The hydroxyphenoxy intermediate is then reacted with a suitable amine, such as methylethylamine, under controlled conditions to form the methylethylamino derivative.
Coupling with Isocarbostyril: The final step involves the coupling of the methylethylamino derivative with isocarbostyril, typically using a coupling reagent such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.
Reduction: The isocarbostyril moiety can be reduced to form dihydroisocarbostyril derivatives.
Substitution: The methylethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisocarbostyril derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
- 4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)quinoline
- 4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)benzamide
Uniqueness
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.
特性
CAS番号 |
93750-12-0 |
|---|---|
分子式 |
C21H24N2O5 |
分子量 |
384.4 g/mol |
IUPAC名 |
4-[2-hydroxy-3-[1-(4-hydroxyphenoxy)propan-2-ylamino]propoxy]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C21H24N2O5/c1-14(12-27-17-8-6-15(24)7-9-17)22-10-16(25)13-28-20-11-23-21(26)19-5-3-2-4-18(19)20/h2-9,11,14,16,22,24-25H,10,12-13H2,1H3,(H,23,26) |
InChIキー |
DKAXJMNUBTTYHZ-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC=C(C=C1)O)NCC(COC2=CNC(=O)C3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


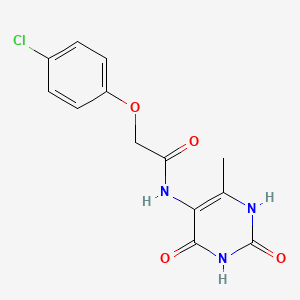
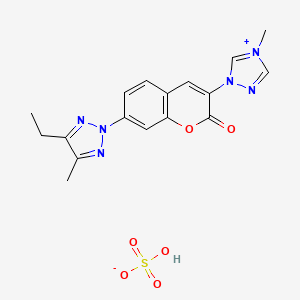

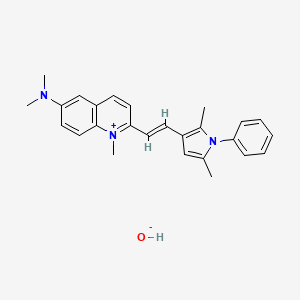
![lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12768278.png)
